
4-Nitrobenzonitrile
Overview
Description
4-Nitrobenzonitrile (C₇H₄N₂O₂; molecular weight: 148.12 g/mol) is a nitro-substituted aromatic nitrile with applications in pharmaceuticals, agrochemicals, and materials science . Its structure comprises a benzene ring with a nitro (-NO₂) group at the para position relative to a cyano (-CN) group. This electron-withdrawing substitution pattern enhances its reactivity in electrophilic and nucleophilic transformations, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-aminobenzonitrile with sodium perborate in acetic acid, yielding this compound with a high yield of 91% . Another method includes the oxidation of 4-nitrobenzyl alcohol using 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical and iodine in dichloromethane, followed by treatment with ammonium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-Aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its utility arises from its ability to undergo nucleophilic aromatic substitution reactions, which are critical in drug development.
Case Study: Synthesis of Antitubercular Agents
One notable application is in the synthesis of antitubercular drugs. Research has demonstrated that derivatives of this compound can be modified to produce compounds with enhanced efficacy against tuberculosis. For instance, studies have shown that through one-electron reduction reactions, nitroaromatic compounds can release nitrite, which is essential for the activity of certain antitubercular agents like PA-824 .
Organic Synthesis
This compound is widely used in organic synthesis due to its reactivity. It participates in various chemical reactions, including:
- Nucleophilic Aromatic Substitution (SNAr) : The compound reacts with nucleophiles such as sodium methoxide to form substituted products. The reaction mechanism involves the formation of a nitronate intermediate, which can lead to the production of various functionalized benzonitriles .
Data Table: SNAr Reaction Products
Reactant | Product | Yield (%) | Reaction Conditions |
---|---|---|---|
Sodium Methoxide | 4-Methoxybenzonitrile | 85 | Room Temperature |
Acrylo nitrile | Nitro derivatives | Variable | Under inert atmosphere |
Methyl methacrylate | Substituted products | High | Catalytic conditions |
Material Science Applications
In material science, this compound is utilized for its properties as a precursor in the synthesis of polymers and dyes. Its ability to form stable nitroaromatic structures makes it suitable for creating high-performance materials.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. The compound's reactivity allows for cross-linking with other monomers, leading to materials with superior characteristics for applications in coatings and adhesives .
Toxicological Studies
While this compound has valuable applications, it is also crucial to consider its toxicological profile. Studies have reported acute toxicity upon exposure through inhalation or dermal contact. Understanding these risks is essential for safe handling and application in industrial settings .
Toxicity Data Summary
Exposure Route | Toxicity Level |
---|---|
Oral | Acute Toxicity Category 2 |
Dermal | Acute Toxicity Category 3 |
Inhalation | Acute Toxicity Category 3 |
Mechanism of Action
The mechanism of action of 4-nitrobenzonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of different products. The nitro group can undergo reduction to form an amino group, which can further react with other molecules .
Comparison with Similar Compounds
Structural Comparisons with Isomeric Nitrobenzonitriles
The positional isomerism of nitrobenzonitriles significantly impacts their physicochemical properties:
Property | 4-Nitrobenzonitrile | 3-Nitrobenzonitrile | Reference |
---|---|---|---|
Crystal Space Group | P2₁ | P2₁ | |
Nitro Group Tilt Angle | 10.3° | 11.22° | |
Melting Point | ~150–152°C | Not reported |
The para isomer (this compound) exhibits a marginally smaller nitro group tilt angle than the meta isomer (3-nitrobenzonitrile), suggesting differences in molecular packing and lattice stability .
Reactivity in Reduction and Functionalization
This compound’s reactivity is influenced by the electron-withdrawing nitro and cyano groups:
Catalytic Reduction Challenges :
- Nitrile Reactivity: Unlike aliphatic nitriles, this compound resists methanol addition due to the electron-deficient aromatic ring .
Physical Properties and Environmental Behavior
- Adsorption on Resins :
- Thermodynamics :
Comparison with 4-Nitrobenzoic Acid Derivatives
Substrate | Reaction | Yield | Reference |
---|---|---|---|
This compound | Denitrative etherification | 90% | |
Ethyl 4-nitrobenzoate | Denitrative etherification | 60% |
The nitrile group enhances stability of intermediates in LED-driven reactions, enabling higher yields compared to ester derivatives .
Biological Activity
4-Nitrobenzonitrile (C₇H₄N₂O₂), also known as p-nitrobenzonitrile, is an aromatic compound characterized by the presence of both a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a benzene ring. This unique structure endows it with significant biological activity, particularly in the fields of cancer treatment and chemical reactivity.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C₇H₄N₂O₂
- Molecular Weight : 148.12 g/mol
- Appearance : Typically a yellow crystalline solid.
The compound's structure allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.
1. Radiosensitization in Cancer Therapy
Research indicates that this compound acts as a radiosensitizer, enhancing the efficacy of radiotherapy by interacting with radical species generated during treatment. This interaction can lead to increased oxidative damage to cancer cells, thereby improving therapeutic outcomes. Its ability to form stable radical intermediates is pivotal in this context, suggesting potential applications in therapies where radical chemistry is beneficial.
2. Antitumor Activity
In studies involving nitro-substituted compounds, this compound has been linked to cytotoxic effects against various tumor cell lines. For instance, modifications of similar nitro compounds have shown that introducing nitro groups can significantly increase cytotoxicity against cancer cells while sparing normal cells . The mechanism often involves the induction of reactive oxygen species (ROS), which can trigger apoptosis in malignant cells .
3. Case Study: Acute Intoxication
A notable case study documented acute intoxication due to exposure to this compound, highlighting its potential toxicological effects. The patient exhibited increased triglycerides and liver alterations, underscoring the compound's hazardous nature when mishandled . This case emphasizes the need for careful handling and awareness of its biological impacts beyond therapeutic applications.
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Research Findings
Recent studies have focused on the synthesis and evaluation of nitro-substituted compounds, including those derived from this compound. These investigations reveal various biological activities:
- Antimicrobial Properties : Nitro compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting broader applications in infectious disease management .
- Anti-inflammatory Effects : Some derivatives exhibit inhibition of inflammatory mediators, indicating potential use in treating inflammatory diseases .
Q & A
Q. Basic: What are the common synthetic routes for 4-nitrobenzonitrile, and how are yields optimized?
This compound is synthesized via multiple routes:
- Oxidation of 4-aminobenzonitrile : Sodium perborate in acetic acid converts 4-aminobenzonitrile to this compound with 91% yield, leveraging nitro group introduction under mild conditions .
- Aldoxime conversion : 4-Nitrobenzaldehyde oxime reacts with triphenylphosphine and N-halo sulfonamides in dichloromethane, yielding 92% product after purification via silica gel chromatography .
- Microwave-assisted synthesis : Coupling 3-fluoro-4-nitrobenzonitrile with phenols under microwave irradiation achieves 94% yield, with reaction efficiency tied to optimized microwave power and reaction time .
Q. Basic: What spectroscopic and analytical methods are used to characterize this compound?
Key characterization techniques include:
- NMR spectroscopy : NMR (CDCl) shows aromatic protons at δ 8.39 (d, J = 8.8 Hz) and 7.92 (d, J = 8.8 Hz), confirming para-substitution. NMR (DMSO-d) identifies nitrile (δ 117.07 ppm) and nitro (δ 133.80 ppm) carbons .
- HRMS : Molecular ion peak at m/z 148.08 (M+H) matches the theoretical mass (148.03) .
- IR spectroscopy : Peaks at 2233 cm (C≡N stretch) and 1525/1349 cm (asymmetric/symmetric NO stretches) confirm functional groups .
Q. Basic: What safety protocols are critical when handling this compound?
- Toxicity : Acute oral LD in rats is 30 mg/kg; mice show LD = 140 mg/kg. Human case studies report hepatotoxicity (elevated triglycerides, fatty liver) after acute exposure .
- Protective measures : Use P2 respirators, gloves, and eye protection. Avoid dust generation and contact with strong oxidizers/bases to prevent hazardous decomposition (e.g., NO, CO) .
Q. Advanced: How does the nitro group influence regioselectivity in 1,3-dipolar cycloadditions involving this compound oxide?
The nitro group acts as a strong electron-withdrawing group, directing cycloaddition to electron-deficient dipolarophiles. Theoretical (DFT) and experimental studies show meta-regioselectivity in isoxazole formation due to nitro-induced charge polarization at the nitrile oxide intermediate .
Q. Advanced: What mechanistic challenges arise in catalytic hydrogenation of this compound’s nitro group?
Selective reduction of the nitro group without affecting the nitrile requires precise catalyst design. Gold nanoparticles on CoFeO achieve >98% conversion to 4-aminobenzonitrile, minimizing hydroxylamine byproducts. The nitrile’s electron-withdrawing effect stabilizes intermediates, but competing adsorption on the catalyst surface necessitates controlled H pressure .
Q. Advanced: How can discrepancies between animal toxicity data and human case studies be reconciled?
Animal models (e.g., rodent LD) may underestimate human hepatotoxicity due to metabolic differences. The human case of acute intoxication suggests delayed hepatic effects not captured in short-term rodent studies. Researchers should cross-validate in vitro hepatocyte assays with in vivo models to improve extrapolation .
Q. Advanced: What methodological considerations optimize microwave-assisted synthesis of this compound derivatives?
- Reagent stoichiometry : Equimolar phenol and 3-fluoro-4-nitrobenzonitrile minimize side products .
- Microwave parameters : Power (400–600 W) and time (10–15 min) balance reaction acceleration with thermal decomposition risks.
- Purification : Column chromatography (hexane/ethyl acetate, 8:2) isolates products with >90% purity .
Q. Advanced: How do competing synthetic routes for this compound compare in scalability and environmental impact?
- Oxidation (NaBO) : High yield but generates acetic acid waste.
- Aldoxime route : Solvent (CHCl) use raises environmental concerns, though atom economy is favorable.
- Microwave synthesis : Energy-efficient but requires specialized equipment. Life-cycle analysis is recommended to assess green chemistry metrics .
Properties
IUPAC Name |
4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIFDNZPGLLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060706 | |
Record name | Benzonitrile, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-72-7 | |
Record name | 4-Nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrobenzonitrile | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619727 | |
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Record name | 4-Nitrobenzonitrile | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5383 | |
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Record name | Benzonitrile, 4-nitro- | |
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Record name | Benzonitrile, 4-nitro- | |
Source | EPA DSSTox | |
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Record name | 4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.647 | |
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Record name | 4-NITROBENZONITRILE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QKT535WUA | |
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Retrosynthesis Analysis
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